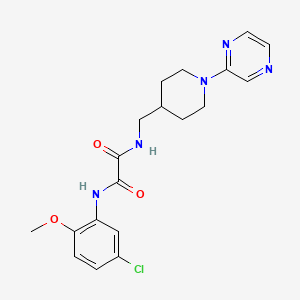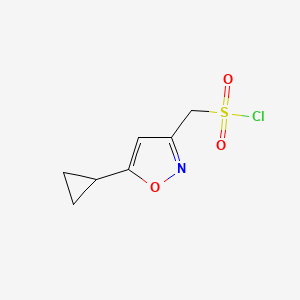![molecular formula C6H5N3O B2480876 5-Hydroxyimidazo[1,2-a]pyrimidin CAS No. 58539-63-2](/img/structure/B2480876.png)
5-Hydroxyimidazo[1,2-a]pyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[1,2-A]pyrimidin-5-OL is a useful research compound. Its molecular formula is C6H5N3O and its molecular weight is 135.126. The purity is usually 95%.
BenchChem offers high-quality Imidazo[1,2-A]pyrimidin-5-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Imidazo[1,2-A]pyrimidin-5-OL including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antikrebsmittel
5-Hydroxyimidazo[1,2-a]pyrimidin hat sich als ein vielversprechendes Grundgerüst für die Entwicklung kovalenter Inhibitoren in der Krebstherapie erwiesen. Forscher haben neuartige KRAS G12C-Inhibitoren auf der Grundlage dieses Grundgerüsts synthetisiert. Verbindung I-11, abgeleitet von this compound, zeigt eine potente Antikrebsaktivität gegen KRAS G12C-mutierte NCI-H358-Zellen. Diese Ergebnisse unterstreichen sein Potenzial als Leitverbindung für die Behandlung von unheilbaren Krebserkrankungen .
Optoelektronische Geräte
Die aromatische heterocyclische Struktur dieser Verbindung macht sie für optoelektronische Anwendungen geeignet. Forscher haben this compound-Derivate als lumineszierende Materialien untersucht. Diese Derivate können als Emitter in der konfokalen Mikroskopie, Bildgebung und anderen optoelektronischen Geräten dienen .
Antibakterielle und antivirale Eigenschaften
Die Imidazol- und Pyrimidin-Gruppen in this compound tragen zu seinen antibakteriellen und antiviralen Aktivitäten bei. Forscher haben diese Derivate auf ihr Potenzial zur Bekämpfung von Infektionskrankheiten untersucht .
Korrosionsinhibition
Derivate von this compound wurden als Korrosionsinhibitoren untersucht, um Stahl vor Umweltkorrosion zu schützen. Ihre Fähigkeit, schützende Schichten auf Metalloberflächen zu bilden, macht sie in der Materialwissenschaft und Ingenieuranwendungen wertvoll .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Imidazo[1,2-A]pyrimidin-5-OL and its derivatives have been identified as potential anticancer agents . They have been found to target the KRAS G12C mutation, which is prevalent in many types of cancers . This mutation is a primary target due to its role in promoting cell proliferation and survival, contributing to cancer progression.
Mode of Action
The compound interacts with its targets through a mechanism known as covalent inhibition . This involves the compound forming a covalent bond with the target protein, in this case, KRAS G12C, thereby inhibiting its function . The inhibition of KRAS G12C can lead to the suppression of downstream signaling pathways that promote cell proliferation and survival, thereby exerting an anticancer effect .
Biochemical Pathways
The primary biochemical pathway affected by Imidazo[1,2-A]pyrimidin-5-OL is the KRAS signaling pathway . By inhibiting the function of KRAS G12C, the compound can disrupt the signaling pathway, leading to reduced cell proliferation and survival . This can result in the inhibition of tumor growth and potentially lead to tumor regression .
Result of Action
The primary result of Imidazo[1,2-A]pyrimidin-5-OL’s action is the inhibition of cell proliferation and survival in cancer cells with the KRAS G12C mutation . This can lead to a reduction in tumor growth and potentially contribute to tumor regression . Furthermore, the compound’s action can also lead to changes at the cellular level, including alterations in cell signaling and function .
Biochemische Analyse
Biochemical Properties
Imidazo[1,2-A]pyrimidin-5-OL has been found to possess a wide range of biochemical properties. It has been reported to have anticancer properties , and it interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a core backbone for the development of covalent inhibitors, specifically KRAS G12C inhibitors .
Cellular Effects
Imidazo[1,2-A]pyrimidin-5-OL has shown to have significant effects on various types of cells and cellular processes. For example, it has been found to inhibit the growth of different human cancer cell lines . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Imidazo[1,2-A]pyrimidin-5-OL involves its interactions with biomolecules and its effects on gene expression. It has been found to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, Imidazo[1,2-A]pyrimidin-5-OL has shown to have long-lasting inhibitory effects on bovine Babesia parasites in vitro growth up to 4 days after treatment
Metabolic Pathways
It is known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Eigenschaften
IUPAC Name |
1H-imidazo[1,2-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-5-1-2-7-6-8-3-4-9(5)6/h1-4H,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHMFGQYTIQQIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2NC=CN2C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55662-68-5, 58539-63-2 |
Source


|
| Record name | 5H,8H-imidazo[1,2-a]pyrimidin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | imidazo[1,2-a]pyrimidin-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B2480794.png)


![1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2480798.png)


![(3,4-difluorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2480803.png)

![2-Chloro-N-(cyclopropylmethyl)-N-[(3S)-2-hydroxy-2,4-dimethylpentan-3-yl]acetamide](/img/structure/B2480808.png)
![2-(3-Chloro-2-methylphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one](/img/structure/B2480809.png)



![3-(4-methoxyphenyl)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B2480814.png)
